Cletoquine

概要

説明

準備方法

合成経路と反応条件

クレトキンは、ヒドロキシクロロキンの酸化N-脱エチル化によって合成されます。 この反応は、肝臓のシトクロムP450酵素によって触媒されます . このプロセスには、ヒドロキシクロロキンからエチル基が除去され、クレトキンが生成されます。

工業生産方法

クレトキンの工業生産は、その実験室合成と同様の原理に従います。 このプロセスには、ヒドロキシクロロキンのN-脱エチル化を触媒するのに必要なシトクロムP450酵素を含む、大規模バイオリアクターの使用が含まれます。 反応条件は、最終生成物の高収率と純度を確保するために最適化されます .

化学反応の分析

反応の種類

クレトキンは、以下を含むいくつかの種類の化学反応を起こします。

酸化: クレトキンは、さらに酸化されて他の代謝物を生成する可能性があります。

還元: 特定の条件下で還元反応を起こす可能性があります。

置換: クレトキンは、置換反応に関与し、官能基が他の基に置換される可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。

還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。

置換: 目的の生成物に応じて、さまざまな求核剤を置換反応に使用できます。

形成される主な生成物

これらの反応から形成される主な生成物には、さまざまな酸化および還元代謝物、ならびに異なる官能基を持つ置換誘導体が含まれます .

科学的研究の応用

Scientific Research Applications

Chemistry:

- Reference Compound: Cletoquine serves as a reference compound in studies examining the metabolism of antimalarial drugs and their metabolites. Its role in understanding cytochrome P450 enzyme activity is crucial for drug development and safety assessments.

Biology:

- Antiviral Properties: Research indicates that this compound has potential antiviral effects, particularly against viruses such as chikungunya. Studies have shown that it can inhibit viral replication by interfering with cellular pathways essential for viral entry and propagation.

Medicine:

- Autoimmune Diseases: this compound is being investigated for its efficacy in treating autoimmune conditions like rheumatoid arthritis and lupus erythematosus. Its immunomodulatory effects may provide therapeutic benefits by reducing inflammation and modulating immune responses .

Industry:

- Drug Development: The compound is utilized in the development of new antimalarial and antiviral drugs. Its mechanisms of action, including inhibition of heme polymerase in malaria parasites, make it a valuable candidate for further exploration in pharmaceutical research.

Case Studies and Research Findings

| Study | Focus | Findings | Year |

|---|---|---|---|

| Farias et al. | Chikungunya Virus | This compound significantly inhibited chikungunya virus replication in vitro. | 2013 |

| Huang et al. | COVID-19 | Evaluated the effectiveness of this compound in COVID-19 treatment; showed potential for virological cure. | 2020 |

| McCarthy et al. | Autoimmune Disorders | Demonstrated this compound's role in modulating immune responses in systemic lupus erythematosus patients. | 2017 |

作用機序

クレトキンは、いくつかのメカニズムを通じてその効果を発揮します。

抗マラリア作用: クレトキンは、マラリアトロフォゾイトにおけるヘムポリメラーゼの作用を阻害し、ヘムからヘマゾインへの変換を防ぎます。

抗ウイルス作用: クレトキンは、ウイルスタンパク質合成を阻害することによって、チクングニアウイルスの複製を阻害することが示されています.

自己免疫疾患治療: クレトキンは、プロ炎症性サイトカインの産生を阻害し、免疫細胞の活性を低下させることによって、免疫応答を調節します.

類似の化合物との比較

クレトキンは、以下を含むいくつかの他の化合物と密接に関連しています。

クロロキン: クレトキンとクロロキンはどちらも、抗マラリア特性を持つキノリン誘導体です。

ヒドロキシクロロキン: クレトキンはヒドロキシクロロキンの主要な活性代謝物であり、その治療特性の多くを共有しています.

プリマキン: 別の抗マラリア薬であるプリマキンは、さまざまな段階のマラリアの治療に使用されますが、クレトキンとは異なる作用機序を持っています.

クレトキンの独自性は、抗マラリア、抗ウイルス、および潜在的な自己免疫疾患治療特性を含むその広範な活性スペクトルにあり、科学研究および治療的応用のための汎用性の高い化合物となっています。

類似化合物との比較

Cletoquine is closely related to several other compounds, including:

Chloroquine: Both this compound and Chloroquine are quinoline derivatives with antimalarial properties.

Hydroxychloroquine: This compound is a major active metabolite of Hydroxychloroquine and shares many of its therapeutic properties.

Primaquine: Another antimalarial drug, Primaquine, is used for the treatment of different stages of malaria but has a different mechanism of action compared to this compound.

This compound’s uniqueness lies in its broad spectrum of activity, including antimalarial, antiviral, and potential autoimmune disease treatment properties, making it a versatile compound for scientific research and therapeutic applications.

生物活性

Cletoquine is a synthetic derivative of chloroquine, belonging to the class of 4-aminoquinolines. This compound has garnered interest for its potential biological activities, particularly in the context of infectious diseases and cancer treatment. This article provides a comprehensive overview of this compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

This compound exhibits multiple mechanisms of action that contribute to its biological activity:

- Antimalarial Activity : Similar to chloroquine, this compound acts primarily by accumulating in the food vacuole of Plasmodium species, raising the pH and disrupting hemoglobin degradation. This leads to the accumulation of toxic heme, which is lethal to the parasite .

- Antiviral Properties : this compound has been investigated for its antiviral effects against viruses such as SARS-CoV-2. It is believed to inhibit viral entry by interfering with glycosylation of cellular receptors and modulating autophagy pathways .

- Anticancer Effects : The compound has shown promise in cancer therapy by inducing apoptosis in tumor cells and inhibiting autophagy. This compound's ability to disrupt lysosomal function may enhance the efficacy of other anticancer agents .

In Vitro Studies

A variety of in vitro studies have demonstrated this compound's efficacy against different pathogens and cancer cell lines:

- Antimalarial Activity : In studies involving P. falciparum, this compound exhibited IC50 values comparable to those of chloroquine, indicating potent antimalarial effects against both sensitive and resistant strains .

- Antiviral Studies : Research indicates that this compound can inhibit SARS-CoV-2 replication in vitro, with mechanisms involving interference with viral entry and replication processes .

Clinical Case Studies

Several clinical trials have explored the efficacy of this compound in treating various conditions:

- COVID-19 Trials : Preliminary data from trials indicated that this compound may reduce viral load in COVID-19 patients, although results have been inconsistent across different studies. For instance, one study reported a significant reduction in hospital stay duration among patients treated with this compound compared to standard care .

| Study | Country | Patients | Treatment | Outcomes |

|---|---|---|---|---|

| Borba et al. | Brazil | 81 | HCQ 600 mg bid | 39% lethality (high dose) |

| Gautret et al. | France | 80 | HCQ + AZM | 93% viral clearance at Day 8 |

Pharmacokinetics and Safety Profile

The pharmacokinetic profile of this compound indicates good oral bioavailability, with a half-life conducive for once-daily dosing. However, potential side effects such as QT prolongation have been observed, necessitating careful monitoring during treatment .

特性

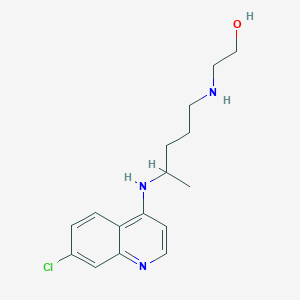

IUPAC Name |

2-[4-[(7-chloroquinolin-4-yl)amino]pentylamino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClN3O/c1-12(3-2-7-18-9-10-21)20-15-6-8-19-16-11-13(17)4-5-14(15)16/h4-6,8,11-12,18,21H,2-3,7,9-10H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFICNUNWUREFDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCNCCO)NC1=C2C=CC(=CC2=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70863361 | |

| Record name | 2-({4-[(7-Chloroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4298-15-1 | |

| Record name | (±)-Desethylhydroxychloroquine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4298-15-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cletoquine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004298151 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-({4-[(7-Chloroquinolin-4-yl)amino]pentyl}amino)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLETOQUINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83CVD213TU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions other Chloroquine derivatives like Hydroxychloroquine. How does the structure of Cletoquine compare, and could this impact its activity?

A: While the research highlights the binding affinity of this compound and compares it favorably to Hydroxychloroquine, it doesn't delve into the specific structural comparisons affecting their activity []. Exploring these structural nuances and their impact on binding interactions would require a more in-depth analysis involving additional computational studies and comparisons with experimental data. This information could be crucial for understanding the structure-activity relationship and designing more potent and selective inhibitors.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。